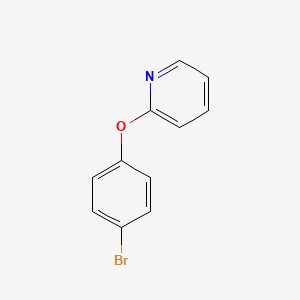

2-(4-Bromophenoxy)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKJQGKEVMZAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631258 | |

| Record name | 2-(4-Bromophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4783-82-8 | |

| Record name | 2-(4-Bromophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In Organic Synthesis

2-(4-Bromophenoxy)pyridine is a valuable building block for constructing more complex organic molecules. smolecule.com Its utility stems from the ability to selectively functionalize the brominated phenyl ring. For example, the bromine can be replaced with various aryl, alkyl, or amino groups through palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov This allows for the systematic modification of the molecule's structure and properties, making it a versatile starting material for the synthesis of a diverse range of compounds.

In Medicinal Chemistry

The structural motif of a pyridine (B92270) ring linked to an aryl group is found in many biologically active compounds. ontosight.ai Consequently, 2-(4-Bromophenoxy)pyridine and its derivatives are of interest in drug discovery. smolecule.comontosight.ai The pyridine ring can interact with biological targets such as enzymes and receptors, while the bromophenyl moiety can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. ontosight.ai For instance, related imidazo[1,2-a]pyridine (B132010) derivatives have been investigated for their potential as anticancer agents. chemimpex.com

In Materials Science

Approaches to Constructing the Phenoxy-Pyridine Linkage

The formation of the ether bond between a pyridine and a phenyl group is a critical step in the synthesis of this compound and its derivatives. Two primary methodologies have proven effective: classical etherification routes and modern palladium-catalyzed cross-coupling reactions.

Etherification Routes Utilizing 4-Bromophenol (B116583)

A common and direct method for synthesizing diaryl ethers is through nucleophilic aromatic substitution, often referred to as the Ullmann condensation. organic-chemistry.org This approach can be adapted for the synthesis of this compound. In a typical procedure, 4-bromophenol is treated with a suitable 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, in the presence of a base and often a copper catalyst. The base, such as potassium carbonate, deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then displaces the halide on the pyridine ring.

For instance, the synthesis of 2-(4-bromophenoxy)acetohydrazide (B95197), a related structure, involves the initial etherification of p-bromophenol with methyl chloroacetate (B1199739) in the presence of potassium carbonate in acetonitrile. mdpi.com This resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the final hydrazide product. mdpi.com While effective, these etherification reactions can sometimes require harsh conditions and may not be suitable for substrates with sensitive functional groups.

A study on copper-catalyzed etherification highlighted the successful coupling of 4-bromophenol with various aryl halides. nih.gov Although this study did not specifically synthesize this compound, it demonstrated the feasibility of using 4-bromophenol as a nucleophile in such coupling reactions, achieving an excellent yield. nih.gov

| Reactants | Catalyst/Base | Solvent | Product | Yield (%) |

| 4-Bromophenol, 2-Halopyridine | Cu catalyst, K2CO3 | Acetonitrile (example) | This compound | Varies |

| p-Bromophenol, Methyl chloroacetate | K2CO3 | Acetonitrile | Methyl 2-(4-bromophenoxy)acetate | Not specified |

| 4-Bromophenol, Aryl halide | CuI | Not specified | Diaryl ether | Excellent |

Palladium-Catalyzed Cross-Coupling for Phenoxy-Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for C-O bond formation, offer a milder and more general alternative for the synthesis of diaryl ethers. wikipedia.orgsmolecule.com This method involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the principles of the Buchwald-Hartwig C-O coupling are well-established and applicable. For example, the synthesis of phenylurea-pyrimidine derivatives utilized a palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation, highlighting the power of this catalytic system in creating bonds to aromatic rings. researchgate.net The versatility of this reaction allows for the coupling of a wide range of aryl halides and phenols under relatively mild conditions. wikipedia.org Furthermore, palladium-catalyzed reactions have been used for the direct ortho-aroylation of 2-phenoxypyridines, demonstrating the utility of palladium catalysis in functionalizing this class of compounds. acs.org

| Aryl Halide/Triflate | Phenol | Catalyst/Ligand | Base | Product |

| Aryl Halide | Alcohol | Pd catalyst, Phosphine ligand | Base | Diaryl ether |

| 2-Phenoxypyridine (B1581987) | Aldehyde | Pd(II) acetate | - | ortho-Aroylated 2-phenoxypyridine |

Synthesis of Related Pyridine Derivatives with a 4-Bromophenyl Moiety

The 4-bromophenyl group is a common building block in the synthesis of various pyridine-containing compounds. The bromine atom serves as a versatile handle for further functionalization, often through cross-coupling reactions.

Suzuki Cross-Coupling for Aryl-Pyridine Synthesis

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. scirp.orgpreprints.org This reaction is widely used to synthesize aryl-pyridine structures.

For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh3)4 catalyst to produce novel pyrimidine (B1678525) analogs. mdpi.com The reaction conditions were optimized, showing that electron-rich boronic acids generally provide good yields. mdpi.com Similarly, N-(4-bromophenyl)furan-2-carboxamide derivatives have been synthesized via Suzuki-Miyaura cross-coupling reactions, demonstrating the broad applicability of this method. nih.gov Cyclometalated Pd(II) complexes of 2-(4-bromophenyl)pyridine (B1270735) have also been utilized in Suzuki coupling reactions. rsc.org

| Organohalide | Organoboron Compound | Catalyst | Base | Product |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |

| N-(4-bromophenyl)furan-2-carboxamide | Aryl/Heteroaryl boronic acid | Tetrakis(triphenylphosphine)palladium(0) | K3PO4 | N-Aryl/Heteroaryl-furan-2-carboxamides |

| Chloro-phenylmethanol, Arylboronic acid | 3/Cu cocatalyst | - | Biarylaldehydes |

Kröhnke Synthesis for Substituted Terpyridines

The Kröhnke synthesis is a classical method for preparing substituted pyridines, and it has been effectively applied to the synthesis of terpyridines bearing a 4-bromophenyl group. This multi-step process typically involves the reaction of a 1,5-dicarbonyl compound (or its precursor) with ammonia (B1221849) or an ammonium (B1175870) salt.

A high-yield, two-step synthesis of 4'-(4-bromophenyl)-2,2':6',2"-terpyridine has been developed based on the Kröhnke procedure. znaturforsch.com This method involves the initial formation of an azachalcone intermediate, which is then reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide and ammonium acetate. scispace.com This approach offers significant improvements over one-pot condensation methods, which often result in low yields due to the formation of by-products. znaturforsch.comscispace.com The Kröhnke methodology has also been used to synthesize other 4'-substituted-2,2':6',2”-terpyridine derivatives. researchgate.netub.eduresearchgate.net

| Reactants | Key Intermediate | Overall Yield (%) |

| 2-Acetylpyridine (B122185), 4-Bromobenzaldehyde | Azachalcone | 55-64 znaturforsch.comscispace.com |

Formation of Imidazo[1,2-a]pyridine (B132010) Scaffolds

Imidazo[1,2-a]pyridines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. royalsocietypublishing.orgjmchemsci.com The synthesis of these scaffolds often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone.

A facile protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the DBU-catalyzed cyclization of substituted 2-aminopyridines with substituted phenacyl bromides in aqueous ethanol (B145695). royalsocietypublishing.org This method has been used to prepare 2-(4-bromophenyl)imidazo[1,2-a]pyridine (B183163) in good yield. arabjchem.org Another approach involves the reaction of 2-aminopyridine with 4-bromophenacyl bromide in refluxing ethanol, followed by basification. jmchemsci.com The resulting 2-(4-bromophenyl)imidazo[1,2-a]pyridine can be further functionalized. researchgate.netacs.org Catalyst-free versions of this condensation have also been developed, often utilizing high-boiling solvents like DMF. acs.org

| 2-Aminopyridine Derivative | α-Haloketone | Catalyst/Base | Solvent | Product | Yield (%) |

| 2-Aminopyridine | 4-Bromophenacyl bromide | DBU | Aqueous ethanol | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 89 arabjchem.org |

| 2-Aminopyridine | 4-Bromophenacyl bromide | - | Ethanol | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | Not specified |

| 2-Aminopyridine | 4-Chloro phenacyl bromide | MgO | Water | 2-(4-Chlorophenyl)H-imidazolo[1,2-a]pyridine | 92 arabjchem.org |

Synthesis of Quinoline (B57606) and Quinazoline (B50416) Systems

The construction of quinoline and quinazoline scaffolds from precursors related to this compound can be achieved through several synthetic strategies. While direct cyclization of this compound itself is not commonly documented, analogous structures with a 2-(4-bromophenyl) moiety serve as key intermediates, and their synthetic routes offer valuable insights.

One established method for quinoline synthesis is the Pfitzinger reaction . This reaction typically involves the condensation of isatin (B1672199) with a carbonyl compound. For instance, 2-(4-bromophenyl)quinoline-4-carboxylic acid has been prepared by reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions. This acid can then be further derivatized.

For the synthesis of quinazoline systems, a common precursor is a 2-substituted-4H-3,1-benzoxazin-4-one. Specifically, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one can be synthesized from 2-aminobenzoic acid (anthranilic acid) and 4-bromobenzoyl chloride. clockss.org This benzoxazinone (B8607429) is a versatile intermediate that reacts with various nitrogen nucleophiles to form the quinazoline core. For example, heating the benzoxazinone with formamide (B127407) yields 2-(4-bromophenyl)quinazolin-4(3H)-one. clockss.org Reaction with other nucleophiles like hydrazides or amines leads to 2,3-disubstituted quinazolin-4(3H)-ones. clockss.org

A more direct approach to phenoxy-substituted quinazolines involves aryne chemistry . An efficient synthesis of 4-phenoxyquinazoline (B3048288) derivatives has been reported starting from quinazolin-4(3H)-one and an aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride. This methodology provides a mild and environmentally benign route to these structures with high yields. liverpool.ac.uk

Synthesis of Bipyridine and Pyrazolo[1,5-a]pyridine (B1195680) Derivatives

The synthesis of bipyridine and pyrazolo[1,5-a]pyridine derivatives often involves cross-coupling reactions or cyclization strategies where precursors analogous to this compound are utilized.

Bipyridine derivatives are commonly synthesized via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method, for example, in the synthesis of 5-(4-bromophenyl)-2,2'-bipyridine. ontosight.ai This involves the reaction of a halogenated bipyridine with a phenylboronic acid. Another strategy is the Kröhnke reaction or similar condensation methods. The synthesis of 4'-(4-bromophenyl)-2,2':6',2"-terpyridine has been achieved with improved yields through a two-step aldol (B89426) condensation, starting from 2-acetylpyridine and 4-bromobenzaldehyde. scispace.com

For the synthesis of the pyrazolo[1,5-a]pyridine scaffold, a common strategy is the [3+2] cycloaddition. One such method involves the reaction of N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds. organic-chemistry.org While this does not directly use this compound, a potential synthetic route could involve the transformation of the starting material into a suitable N-substituted pyridine intermediate. A more direct approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen, to afford various substituted pyrazolo[1,5-a]pyridines. acs.org

Incorporation of Unsaturated Linkers (e.g., Ethenyl, Ethynyl)

The introduction of unsaturated ethenyl and ethynyl (B1212043) linkers onto the this compound framework is predominantly accomplished through palladium-catalyzed cross-coupling reactions, capitalizing on the reactivity of the C-Br bond on the phenyl ring.

The Sonogashira coupling is the premier method for installing ethynyl groups. wikipedia.orglibretexts.org This reaction couples the aryl bromide (this compound) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgsynarchive.com The reaction conditions are generally mild and tolerate a wide range of functional groups. A domino reaction involving an intermolecular Sonogashira coupling of 2-(2-bromophenoxy) derivatives with terminal acetylenes has been reported to produce 2,3-disubstituted benzo[b]furans, showcasing a powerful extension of this methodology. organic-chemistry.org

For the incorporation of ethenyl (vinyl) groups, the Heck reaction is the most widely used method. organic-chemistry.org This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a base. liverpool.ac.uk Intramolecular Heck reactions of 2-bromophenoxy pyridines have been utilized to synthesize functionalized benzo acs.orgresearchgate.netfuro[3,2-c]pyridines. clockss.org The reaction is known for its high trans selectivity in intermolecular couplings. organic-chemistry.org

Functionalization of the Pyridine and Bromophenyl Moieties

Both the pyridine and the bromophenyl rings of this compound are amenable to further functionalization, allowing for the synthesis of a diverse library of derivatives.

The bromophenyl moiety serves as a versatile handle for numerous cross-coupling reactions. As discussed previously, the bromine atom can be substituted using Sonogashira and Heck couplings to introduce alkynyl and alkenyl groups, respectively. Furthermore, it is an excellent substrate for:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, yielding arylamine derivatives.

Stille Coupling: Reaction with organostannanes.

Cyanation: Introduction of a nitrile group, which is a versatile functional group that can be converted into amines, carboxylic acids, or amides.

The pyridine moiety , in conjunction with the phenoxy group, can undergo directed C-H functionalization . The nitrogen atom of the pyridine and the oxygen of the phenoxy group can act as a bidentate directing group, facilitating regioselective reactions at the ortho-position of the phenoxy ring.

C-H Arylation: Palladium-catalyzed ortho-arylation of 2-phenoxypyridines with reagents like potassium aryltrifluoroborates has been achieved. acs.orgthieme-connect.com These reactions often employ an oxidant such as silver carbonate (Ag₂CO₃) or copper(II) acetate. acs.orgrsc.org

C-H Alkenylation: Ruthenium-catalyzed oxidative C-H bond alkenylation of 2-phenoxypyridine with acrylates has been demonstrated, proceeding via a six-membered ruthenacycle intermediate. mdpi.com

C-H Halogenation: Palladium-catalyzed, directed C-H chlorination of phenol derivatives using a removable 2-pyridyl auxiliary group showcases the ability to functionalize the ortho-position of the phenol ring system. researchgate.net

These functionalization strategies underscore the value of this compound as a scaffold for creating complex molecules with tailored electronic and structural properties.

Chemical Reactions Involving the Bromine Atom

The carbon-bromine bond in the 4-bromophenyl moiety is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom of this compound can be readily substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures. researchgate.netnih.gov In a typical Suzuki reaction, the brominated compound reacts with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com

The synthesis of biaryls and heterobiaryls is of significant interest for developing natural products, pharmaceuticals, and advanced functional materials. researchgate.net While 2-pyridyl boron reagents can be unstable, the use of 2-halopyridines as electrophilic partners is a robust strategy. The reaction of this compound with an arylboronic acid would yield a 2-(4'-aryl-4-phenoxy)pyridine derivative. The efficiency and yield of these reactions are influenced by the choice of catalyst, base, solvent, and reaction temperature. researchgate.netmdpi.com For instance, studies on similar substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine have shown that catalysts such as Pd(PPh₃)₄ with bases like K₃PO₄ in solvents like 1,4-dioxane (B91453) provide good yields. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Aryl Bromide Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| 4-Bromoacetophenone | Arylboronic acids | Pyridine-based Pd(II)-complex (0.25) | KOH | Water | 100 (Thermal) / 160 (Microwave) | Up to 100 | nih.gov |

| Chloroarenes | Arylboronic acids | NiCl₂(dppf) (3-10) / BuLi | K₃PO₄ | Dioxane | 70-80 | High | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | nih.gov |

Ullmann-Type Reactions in On-Surface Chemistry

The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, has been adapted for on-surface synthesis to create extended two-dimensional covalent structures. nsf.gov In this context, molecules like this compound deposited on a metal surface (e.g., copper, gold, or silver) can undergo dehalogenation upon thermal annealing. iphy.ac.cnnih.gov This process generates highly reactive aryl radicals on the surface.

These surface-adsorbed radicals can then couple to form new C-C bonds, leading to the self-assembly of ordered molecular architectures such as dimers, trimers, and porous networks. iphy.ac.cn Studies on analogous molecules like 4-[(4-bromophenyl)ethynyl]pyridine on various metallic surfaces have demonstrated that the reaction pathway can be precisely controlled. iphy.ac.cnrsc.org The process often proceeds through an organometallic intermediate where a surface metal atom coordinates with the aryl species before the final C-C bond formation. nsf.govorganic-chemistry.org The structure of the resulting assembly is sensitive to the underlying metal substrate and annealing temperatures. iphy.ac.cn

C-H Bond Activation and Subsequent Arylation

Palladium-catalyzed C-H bond activation has become a powerful alternative to traditional cross-coupling reactions, offering a more atom-economical route to biaryl synthesis. nih.govresearchgate.net In the context of this compound, intramolecular C-H arylation could occur where the bromo-substituted phenyl ring acts as an internal arylating agent. This process typically requires a palladium catalyst, often with a phosphine ligand, to facilitate the cyclization by forming a new ring through activation of a C-H bond on the pyridine or an adjacent group. beilstein-journals.org

Furthermore, intermolecular C-H arylation can occur. For instance, palladium catalysts can activate a C-H bond on the pyridine ring of one molecule, which then couples with an aryl halide like this compound. rsc.orgnih.gov The regioselectivity of C-H activation on the pyridine ring is influenced by electronic and steric factors. nih.gov In some cases, the bromo-substituent on an aryl ring can serve as a traceless directing group, guiding the C-H activation to a specific position before being removed. researchgate.net This strategy enables the functionalization of specific C-H bonds that might otherwise be unreactive. researchgate.netchemrxiv.orgrsc.org

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling reactions like nucleophilic attack, N-oxide formation, and quaternization.

Nucleophilic Attack and Ring Transformations

The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, preferably at the C2 and C4 positions, due to the ability of the electronegative nitrogen to stabilize the anionic intermediate. quora.comyoutube.com While direct substitution on this compound itself is less common, derivatives can undergo significant transformations.

A relevant example is the reaction of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one, a related heterocyclic system. When this compound is treated with various nitrogen nucleophiles, it undergoes nucleophilic attack followed by ring-opening and subsequent ring-closure to form different quinazolinone derivatives. bibliomed.org For example, reaction with formamide yields a quinazolinone, while reaction with hydrazine hydrate leads to a 3-amino-quinazolinone. bibliomed.org Similarly, reactions with aniline (B41778) or glycine (B1666218) produce N-substituted quinazolinones. bibliomed.org These transformations highlight how nucleophilic attack at or near the pyridine-like nitrogen can initiate a cascade leading to entirely new heterocyclic systems.

Table 2: Ring Transformation Reactions of a 2-(4-Bromophenyl)-Substituted Heterocycle with Nucleophiles

| Starting Material | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | Formamide | Boiling oil bath | 2-(4-bromo)-4(3H)-quinazolin-4-one | bibliomed.org |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | Heating | 3-amino-2(4-bromophenyl)quinazolin-4(3H)-one | bibliomed.org |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | Aniline | Heating | 3-aryl-2-(4-bromophenyl)quinazolin-4(3H)-one | bibliomed.org |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | Glycine | Boiling pyridine | [2-(4-bromophenyl)-4-oxoquinazolin-3-yl]acetic acid | bibliomed.org |

Formation of N-Oxides and Quaternization

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered reactivity; for example, it can facilitate C-H activation at the C2 position for subsequent arylation reactions. rsc.org

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. nih.gov These salts are electrophilic and can participate in various cross-coupling reactions. For example, alkyl pyridinium salts have been used as electrophiles in nickel-catalyzed deaminative alkyl-alkyl cross-couplings, demonstrating their utility in constructing complex organic molecules. nih.gov This reaction transforms an amino group into an alkyl substituent via the formation of a pyridinium intermediate. nih.gov

Transformations of Pendant Functional Groups (e.g., Carboxamide, Hydrazide, Carbonitrile)

The reactivity of functional groups such as carboxamide, hydrazide, and carbonitrile at the 3-position of the this compound ring is of significant interest for the construction of novel molecular architectures. These groups act as synthetic handles for cyclization and functional group interconversion reactions, leading to a variety of heterocyclic systems and other valuable derivatives.

Transformations of 2-(4-Bromophenoxy)nicotinamide (B14898089)

The carboxamide group in 2-(4-bromophenoxy)nicotinamide is a precursor for several important transformations, including the Hofmann rearrangement to produce amines and dehydration to yield nitriles.

The Hofmann rearrangement of a primary amide, such as 2-(4-bromophenoxy)nicotinamide, using reagents like bromine in the presence of a strong base, leads to the formation of a primary amine with one less carbon atom. scispace.com This reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine. This transformation would yield 3-amino-2-(4-bromophenoxy)pyridine, a valuable building block for further derivatization.

Dehydration of the carboxamide to the corresponding carbonitrile can be achieved using various dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). This reaction provides a direct route to 2-(4-bromophenoxy)nicotinonitrile (B2738340).

Table 1: Transformations of 2-(4-Bromophenoxy)nicotinamide

| Starting Material | Reagents and Conditions | Product | Transformation |

| 2-(4-Bromophenoxy)nicotinamide | Br₂, NaOH, H₂O, heat | 3-Amino-2-(4-bromophenoxy)pyridine | Hofmann Rearrangement |

| 2-(4-Bromophenoxy)nicotinamide | P₂O₅ or SOCl₂, heat | 2-(4-Bromophenoxy)nicotinonitrile | Dehydration |

Transformations of 2-(4-Bromophenoxy)nicotinohydrazide

The hydrazide functional group in 2-(4-bromophenoxy)nicotinohydrazide is a key intermediate for the synthesis of five-membered heterocycles like oxadiazoles (B1248032) and thiadiazoles.

The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of the hydrazide. For instance, reaction with carbon disulfide in the presence of a base like potassium hydroxide, followed by treatment with an alkyl halide, can lead to the formation of 2-substituted-thio-1,3,4-oxadiazoles. Alternatively, treatment with cyanogen (B1215507) bromide can yield 2-amino-1,3,4-oxadiazole derivatives. Research on structurally related 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has shown that the acid hydrazide can be cyclized to the corresponding oxadiazole. scispace.comgoogle.com

Similarly, 1,3,4-thiadiazoles can be synthesized from the hydrazide precursor. Reaction with carbon disulfide in a basic medium is a common method to form the 1,3,4-thiadiazole-2-thiol (B7761032) ring. Further alkylation or other modifications can be performed on the thiol group. Studies on other pyridine-containing thiadiazoles have demonstrated the versatility of this synthetic route. nih.gov

Table 2: Synthesis of Heterocycles from 2-(4-Bromophenoxy)nicotinohydrazide

| Starting Material | Reagents and Conditions | Product | Heterocycle Formed |

| 2-(4-Bromophenoxy)nicotinohydrazide | 1. CS₂, KOH 2. Alkyl halide | 5-(2-(4-Bromophenoxy)pyridin-3-yl)-2-(alkylthio)-1,3,4-oxadiazole | 1,3,4-Oxadiazole |

| 2-(4-Bromophenoxy)nicotinohydrazide | BrCN | 5-(2-(4-Bromophenoxy)pyridin-3-yl)-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole |

| 2-(4-Bromophenoxy)nicotinohydrazide | CS₂, KOH | 5-(2-(4-Bromophenoxy)pyridin-3-yl)-1,3,4-thiadiazole-2-thiol | 1,3,4-Thiadiazole |

Transformations of 2-(4-Bromophenoxy)nicotinonitrile

The carbonitrile group of 2-(4-bromophenoxy)nicotinonitrile is a versatile functional group that can be converted into various nitrogen-containing heterocycles, most notably tetrazoles.

The [2+3] cycloaddition reaction of the nitrile with an azide (B81097) source, typically sodium azide, is a well-established method for the synthesis of tetrazoles . nih.gov This reaction is often catalyzed by a Lewis acid, such as zinc chloride, or by using ammonium chloride. google.comresearchgate.net The reaction of 2-(4-bromophenoxy)nicotinonitrile with sodium azide would lead to the formation of 5-(2-(4-bromophenoxy)pyridin-3-yl)tetrazole. The use of continuous-flow microreactors has been shown to be a safe and efficient method for this transformation. scispace.com The resulting tetrazole ring can exist in equilibrium with the corresponding azido-pyridine tautomer, a property that has been utilized in click chemistry. nih.gov

Table 3: Synthesis of Tetrazole from 2-(4-Bromophenoxy)nicotinonitrile

| Starting Material | Reagents and Conditions | Product | Transformation |

| 2-(4-Bromophenoxy)nicotinonitrile | NaN₃, ZnCl₂ or NH₄Cl, DMF, heat | 5-(2-(4-Bromophenoxy)pyridin-3-yl)tetrazole | [2+3] Cycloaddition |

Coordination Chemistry and Ligand Design Principles

2-(4-Bromophenoxy)pyridine and Analogues as Ligands for Metal Complexes

This compound is a versatile ligand in coordination chemistry. Its structure, featuring a pyridine (B92270) ring linked to a brominated phenyl group via an ether oxygen, offers multiple potential coordination sites. The primary coordination typically occurs through the nitrogen atom of the pyridine ring, which acts as a Lewis base. The ether oxygen and the aromatic rings can also participate in weaker interactions or influence the electronic properties of the ligand.

Analogues of this compound, such as 2-phenoxypyridine (B1581987) and 2-(4-bromophenyl)pyridine (B1270735), share similar structural motifs and exhibit comparable coordinating behaviors. For instance, 2-phenoxypyridine is known to form cyclopalladated compounds, highlighting the ability of this class of ligands to undergo C-H bond activation to form stable metallacycles. A derivative, 2-(4-bromophenoxy)acetohydrazide (B95197), has been shown to coordinate with nickel(II), demonstrating how functionalization of the core structure can introduce additional donor atoms and modify the coordination mode. researchgate.netmdpi.com These ligands are valuable in constructing metal complexes with tailored electronic and steric properties, which can influence their catalytic activity, luminescent behavior, and structural diversity.

Cyclometalated Complexes of Transition Metals (e.g., Palladium, Iridium, Platinum)

Cyclometalation is a process in which a ligand reacts with a metal center to form a metallacycle, a ring structure containing the metal atom. This process typically involves the activation of a C-H bond on the ligand, leading to the formation of a direct metal-carbon bond. Ligands like this compound and its analogues are particularly well-suited for cyclometalation with transition metals such as palladium, iridium, and platinum. The resulting cyclometalated complexes often exhibit enhanced stability and unique photophysical properties.

For example, the analogue 2-(4-bromophenyl)pyridine (bpp) readily forms cyclometalated complexes with palladium(II) and iridium(III). nih.gov These complexes have been investigated for their luminescent properties and potential applications in catalysis. nih.gov Similarly, platinum(II) is well-known to form a wide variety of stable, square-planar cyclometalated complexes with C^N-type ligands, which are of significant interest for applications in organic light-emitting diodes (OLEDs) due to their phosphorescent properties.

The synthesis of cyclometalated complexes typically involves the reaction of the ligand with a metal salt precursor. For instance, a series of cyclopalladated complexes of 2-(4-bromophenyl)pyridine (bpp) have been synthesized, including [Pd(bpp)(NHC)Cl] (where NHC is an N-heterocyclic carbene) and [Pd(bpp)(acac)] (where acac is acetylacetonate). nih.gov The synthesis of the cyclometalated iridium(III) complexes [Ir(bpp)₂Cl]₂ and [Ir(bpp)₂(acac)] has also been reported. nih.gov

X-ray diffraction studies are crucial for elucidating the precise structural features of these complexes. In the cyclopalladated complexes, the palladium center typically adopts a square-planar geometry, coordinated to the nitrogen and the ortho-carbon of the phenyl ring of the bpp ligand, along with other ancillary ligands like chloride or an N-heterocyclic carbene. nih.gov The iridium(III) complexes, such as [Ir(bpp)₂(acac)], generally exhibit an octahedral geometry, with two cyclometalated bpp ligands and a bidentate acetylacetonate (B107027) ligand completing the coordination sphere. nih.gov The structural analysis of these compounds often reveals significant intermolecular interactions, such as C–H···X (Cl, Br, π) and π–π stacking, which influence their crystal packing and solid-state properties. nih.gov

| Complex | Metal Center | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Pd(bpp)(NHC)Cl] | Palladium(II) | Square Planar | C,N-cyclometalated bpp ligand; NHC and Cl ancillary ligands | nih.gov |

| [Ir(bpp)₂(acac)] | Iridium(III) | Octahedral | Two C,N-cyclometalated bpp ligands; bidentate acac ligand | nih.gov |

The formation of cyclometalated complexes with 2-arylpyridine ligands, including this compound, proceeds through a C,N-cyclometalation pathway. This process is initiated by the coordination of the pyridine nitrogen atom to the metal center. This initial coordination brings one of the ortho-C-H bonds of the adjacent aryl ring into close proximity to the metal.

The metal center then facilitates the cleavage of this C-H bond, a step known as oxidative addition or electrophilic substitution, depending on the metal and reaction conditions. This results in the formation of a stable five-membered metallacycle. This bidentate κ²-N,C coordination mode is a common and robust pathway for a wide range of 2-arylpyridine derivatives with palladium(II), leading to the formation of highly stable organometallic compounds. This pathway is fundamental to creating a vast array of cyclometalated structures with tunable properties.

Coordination with Other Metal Centers (e.g., Nickel, Iron, Cobalt)

Beyond the platinum-group metals, this compound and its derivatives also form stable complexes with first-row transition metals like nickel, iron, and cobalt. The coordination chemistry with these metals can be more diverse, often involving different coordination modes and leading to the formation of polymeric structures.

A notable example involves the coordination of 2-(4-bromophenoxy)acetohydrazide with nickel(II) chloride. researchgate.netmdpi.com This demonstrates that modifying the parent ligand can introduce new donor groups (in this case, the acetohydrazide moiety) that readily coordinate to metals like nickel. researchgate.netmdpi.com Research on the analogue 2-phenoxypyridine has shown its ability to act as a dinucleating ligand for iron(II), forming a diiron(II) complex that reacts with oxygen to produce a (μ-oxo)diiron(III) species. nih.gov While specific examples with cobalt and this compound are less common, cobalt is known to form numerous complexes with various pyridine-based ligands, suggesting its potential to coordinate with this ligand as well.

The coordination mode of a ligand describes the number of points at which it attaches to the central metal ion. For this compound and its derivatives, bidentate coordination is a prevalent mode.

Bidentate Coordination: In this mode, the ligand binds to the metal center through two donor atoms. The C,N-cyclometalation discussed previously is a form of bidentate chelation. nih.gov Another example is the coordination of 2-(4-bromophenoxy)acetohydrazide to Ni(II), where the ligand binds through the carbonyl oxygen atom and the amine nitrogen of the hydrazide group, forming a stable five-membered chelate ring. researchgate.netmdpi.com

Tridentate Coordination: This mode involves the ligand binding through three donor atoms. While common for ligands specifically designed with three binding sites (e.g., terpyridine), examples of this compound itself acting in a tridentate fashion are not prominently reported in the literature. Achieving a tridentate mode would likely require further functionalization of the ligand to introduce an additional donor group in a sterically favorable position.

| Ligand | Metal Center | Coordination Mode | Donor Atoms | Reference |

|---|---|---|---|---|

| 2-(4-bromophenyl)pyridine | Pd(II), Ir(III) | Bidentate (C,N-cyclometalated) | Pyridine-N, Phenyl-C | nih.gov |

| 2-(4-bromophenoxy)acetohydrazide | Ni(II) | Bidentate | Carbonyl-O, Amine-N | researchgate.netmdpi.com |

Coordination polymers are extended structures formed by the linking of metal centers with bridging ligands. The resulting network can be one-dimensional (chains), two-dimensional (sheets), or three-dimensional.

The complex formed between Ni(II) and 2-(4-bromophenoxy)acetohydrazide provides a clear example of a polymeric coordination compound. researchgate.netmdpi.com In the solid state, this compound, with the formula [NiCl₂L(2-PrOH)]n (where L is the ligand and 2-PrOH is isopropanol), adopts a polymeric chain structure. researchgate.net The nickel centers are bridged by two chloride ions, which link the individual [NiCl₂L(2-PrOH)] units into an extended one-dimensional chain. researchgate.netmdpi.com The 2-(4-bromophenoxy)acetohydrazide ligand itself acts in a bidentate chelating fashion to each nickel center but does not act as the bridging unit in this specific structure. researchgate.netmdpi.com This illustrates how the interplay between the organic ligand and simple anionic ligands (like chloride) can lead to the formation of extended polymeric architectures.

On-Surface Coordination Behavior with Metallic Substrates

The study of molecular self-assembly on solid surfaces is a burgeoning field, driven by the potential to construct novel nanoscale architectures with applications in catalysis, electronics, and sensing. The on-surface coordination of ligands with metal adatoms can lead to the formation of highly ordered two-dimensional metal-organic coordination networks (MOCNs). While direct studies on the on-surface coordination of this compound are not extensively documented, its behavior can be inferred from studies of structurally analogous molecules on various metallic substrates.

The self-assembly of functionalized organic molecules on surfaces like Ag(111) is governed by a delicate balance of intermolecular and molecule-substrate interactions. For pyridine-containing molecules, the nitrogen atom offers a specific coordination site for metal adatoms. The presence of a bromine substituent, as in this compound, introduces the possibility of halogen bonding and dehalogenation reactions, which can influence the self-assembly process.

Research on similar compounds, such as 4-[(4-bromophenyl)ethynyl]pyridine on Au(111), Ag(111), and Cu(111) surfaces, has demonstrated that the underlying metallic substrate plays a crucial role in the resulting molecular architectures. These structures can range from self-assembled networks to coordination dimers and chains, and even covalent networks formed through Ullmann-type coupling reactions following dehalogenation. The formation of these diverse structures is highly sensitive to the nature of the metal surface.

Furthermore, the use of a passivating adlayer, such as bromide on Au(111), has been shown to facilitate the formation of highly ordered self-assembled monolayers of organic molecules. This suggests that the bromine atom in this compound could potentially influence the formation of ordered structures on metallic surfaces, either through direct interaction or by contributing to a passivating layer under specific conditions.

The expected on-surface coordination of this compound would likely involve the nitrogen atom of the pyridine ring coordinating to metal adatoms, while the bromophenoxy group could influence the packing and long-range ordering of the resulting MOCN through van der Waals interactions and potentially halogen bonding. The specific metallic substrate would be a key determinant of the final assembled structure.

| Substrate | Expected Interaction with this compound | Potential Resulting Structures |

| Ag(111) | Weak molecule-substrate interaction, potential for self-assembly driven by intermolecular forces. | Ordered self-assembled monolayers, coordination networks with Ag adatoms. |

| Au(111) | Similar to Ag(111), potential for surface-catalyzed dehalogenation at elevated temperatures. | Self-assembled structures, covalent networks via Ullmann coupling. |

| Cu(111) | Stronger molecule-substrate interaction, higher likelihood of catalytic reactions. | Denser packed structures, potential for more complex coordination and covalent networks. |

Electronic and Steric Effects in Ligand-Metal Interactions

The coordination of a ligand to a metal center is fundamentally governed by a combination of electronic and steric effects. These factors dictate the stability, geometry, and reactivity of the resulting metal complex. For this compound, both the electronic nature of the 4-bromophenoxy substituent and the steric hindrance arising from the 2-positional substitution are significant.

Electronic Effects:

The electronic properties of a pyridine ligand can be systematically tuned by introducing substituents on the pyridine ring. The 4-bromophenoxy group in this compound is expected to exert an electron-withdrawing effect. This is due to the electronegativity of the oxygen and bromine atoms, which reduces the electron density on the pyridine ring and, consequently, the Lewis basicity of the nitrogen atom.

A decrease in the electron-donating ability of the pyridine nitrogen has a direct impact on the strength of the metal-ligand bond. Generally, more electron-donating ligands form stronger bonds with metal centers. Computational studies, such as Density Functional Theory (DFT) calculations, are valuable tools for quantifying these electronic effects by calculating properties like redox potentials of the resulting metal complexes. For instance, ligands with electron-withdrawing groups tend to increase the redox potential of the metal center.

The electronic influence of the substituent can also affect the π-acceptor properties of the pyridine ligand. While pyridine itself is a weak π-acceptor, this property can be enhanced by electron-withdrawing substituents, which can influence the ligand field splitting and the electronic spectra of the metal complex.

Steric Effects:

The position of the substituent on the pyridine ring plays a critical role in determining the steric environment around the metal center. In this compound, the phenoxy group is located at the 2-position, adjacent to the coordinating nitrogen atom. This proximity can introduce significant steric hindrance, which can influence the coordination number and geometry of the metal complex.

For instance, bulky substituents at the 2-position can prevent the coordination of multiple ligands to a metal center, favoring the formation of complexes with lower coordination numbers. This steric clash can also lead to distortions in the geometry of the complex, affecting bond angles and distances. The magnitude of this steric effect can be evaluated using various parameters, such as ligand cone angles, which provide a quantitative measure of the spatial requirement of a ligand.

The interplay between electronic and steric effects is crucial in ligand design. While the electronic effects of the 4-bromophenoxy group might modulate the reactivity of the metal center, the steric bulk of the 2-phenoxy group could control the access of substrates to the metal, thereby influencing its catalytic activity.

| Effect | Influence on Ligand-Metal Interaction | Consequence for Metal Complex |

| Electronic | Electron-withdrawing nature of the 4-bromophenoxy group reduces the Lewis basicity of the pyridine nitrogen. | Weaker metal-ligand σ-donation, potentially stronger π-backbonding, and a higher redox potential of the metal center. |

| Steric | The 2-phenoxy group creates steric hindrance around the coordinating nitrogen atom. | Can lead to lower coordination numbers, distorted geometries, and can influence the substrate accessibility in catalytic applications. |

Advanced Structural and Spectroscopic Elucidation

X-ray Crystallography of 2-(4-Bromophenoxy)pyridine Derivatives and Complexes

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of molecules. Studies on various derivatives and complexes incorporating the this compound motif reveal detailed information about their molecular geometry, crystal packing, and the non-covalent interactions that govern their supramolecular assemblies.

In a more complex derivative, 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- rsc.orgrsc.orgresearchgate.nettriazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray analysis showed that it crystallizes in the triclinic P-1 space group. mdpi.com The analysis of such derivatives provides critical data on how the core structure adapts to the inclusion of various functional groups and heterocyclic systems.

The table below summarizes crystallographic data for selected derivatives.

| Compound | Crystal System | Space Group | Reference |

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- rsc.orgrsc.orgresearchgate.nettriazolo [4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | mdpi.com |

| 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines | Not specified | Not specified | nih.govresearchgate.net |

| 7-Bromo-3-tert-butylpyrazolo[5,1-c] rsc.orgrsc.orgresearchgate.nettriazin-4(1H)-ones | Not specified | Not specified | nih.gov |

When incorporated into metal complexes, the pyridine (B92270) nitrogen of the this compound moiety acts as a ligand, coordinating to a metal center. The geometry of these complexes is a key determinant of their properties. Transition metal pyridine complexes are known to form various coordination geometries, including octahedral and tetrahedral structures. wikipedia.org

In a rhenium complex where a terpyridine ligand (a more complex pyridine derivative) acts as a bidentate chelate, X-ray crystallography confirmed the coordination, revealing a distorted N–Re–N angle of 74.3°. rsc.org Analysis of bond lengths and angles in such structures provides insight into the nature of the metal-ligand bond and the steric and electronic effects of the substituents. For example, in the crystal structure of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a precursor to a bromophenyl-containing derivative, the twist angle between the indole (B1671886) and triazole rings was found to be minimal, ranging from 4.94° to 7.22°. mdpi.com

The solid-state packing of this compound derivatives is directed by a variety of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds and halogen bonds, are fundamental to the field of crystal engineering. rsc.orgsemanticscholar.org

Hydrogen Bonds and π-π Stacking: In the crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. nih.gov These dimers are further linked by C—H⋯π interactions and aromatic π–π stacking, with a notable centroid–centroid distance of 3.729 Å between adjacent pyridine and pyrrole (B145914) rings. nih.gov The antiparallel-displaced geometry is often the most stable orientation for π-π stacking in pyridine dimers. researchgate.net

C-Br⋯π Interactions: The bromine atom in the 4-bromophenoxy group can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. A specific type of this interaction, the C—Br⋯π interaction, has been observed in the crystal structures of related compounds, where the bromine atom interacts with the electron-rich π-system of an aromatic ring. researchgate.netresearchgate.net These interactions play a significant role in consolidating the crystal packing. researchgate.net

The following table details the types of intermolecular interactions observed in related crystal structures.

| Interaction Type | Compound Example | Key Features | Reference |

| N—H⋯N Hydrogen Bonds | 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile | Forms R22(16) graph-set ring motifs. | nih.gov |

| π–π Stacking | 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile | Centroid-to-centroid distance of 3.729 Å. | nih.gov |

| C—H⋯π Interactions | 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile | Links molecular dimers into chains. | nih.gov |

| C-Br⋯π Interactions | 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl | Consolidates the crystal structure. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, confirming the molecular structure of this compound and its derivatives.

The ¹H NMR spectrum provides a unique fingerprint for a molecule. For derivatives of this compound, the spectrum is characterized by signals in the aromatic region (typically δ 6.5-8.7 ppm). The precise chemical shifts and coupling patterns of the protons on the pyridine and bromophenoxy rings allow for unambiguous assignment and structural confirmation.

In the closely related compound 2-(4-Bromophenyl)pyridine (B1270735), the proton signals are observed with the following chemical shifts (in CDCl₃): δ 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H). rsc.org The protons on the pyridine ring typically appear at distinct chemical shifts due to the electron-withdrawing effect of the nitrogen atom. For pyridine itself, these protons resonate at characteristic positions, which are modified by substitution. researchgate.net

The table below shows representative ¹H NMR data for a closely related analogue.

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 2-(4-Bromophenyl)pyridine | Pyridine H | 8.71 – 8.63 | m | rsc.org |

| Phenyl H | 7.90 – 7.83 | m | rsc.org | |

| Pyridine H | 7.77 – 7.65 | m | rsc.org | |

| Phenyl H | 7.62 – 7.55 | m | rsc.org | |

| Pyridine H | 7.26 – 7.21 | m | rsc.org |

Note: Data recorded in CDCl₃. m = multiplet.

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. For this compound derivatives, distinct signals are observed for the carbons of the pyridine ring and the bromophenoxy ring. The carbon atom attached to the bromine (ipso-carbon) is influenced by both inductive and conjugative effects, which affects its chemical shift. stackexchange.com

For the analogue 2-(4-Bromophenyl)pyridine, the ¹³C NMR spectrum (in CDCl₃) shows signals at δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, and 120.3 ppm. rsc.org Similarly, for 2,6-bis(4-bromophenyl)-4-phenylpyridine, characteristic signals are observed at δ 156.4, 150.7, 138.6, 138.1, 131.9, 129.3, 129.2, 128.7, 127.3, 123.7, and 117.3 ppm. rsc.org The chemical shifts of the pyridine carbons are sensitive to the solvent environment. researchgate.net In indole-based Schiff base derivatives containing a 3-bromophenyl group, the imine carbon signal appears in the range of δ 157–163 ppm. mdpi.com This information is valuable for assigning the carbon signals in the target molecule and its derivatives.

The table below presents ¹³C NMR data for a key structural analogue.

| Compound | Chemical Shift (δ, ppm) | Reference |

| 2-(4-Bromophenyl)pyridine | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 | rsc.org |

Note: Data recorded in CDCl₃.

Advanced NMR Techniques (e.g., COSY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as Correlation Spectroscopy (COSY), are instrumental in elucidating the complex proton-proton coupling networks within a molecule. longdom.org In a COSY experiment for this compound, the spectrum would display cross-peaks that indicate which protons are spin-coupled, typically through three bonds. libretexts.orgcolumbia.edu

The resulting 2D spectrum plots the 1H NMR spectrum on both axes. slideshare.net Diagonal peaks represent the individual proton signals, while the crucial off-diagonal cross-peaks reveal the coupling relationships. libretexts.orghuji.ac.il By tracing the correlations, a connectivity map of the protons in both the pyridine and the bromophenoxy rings can be constructed. This technique is particularly valuable for unambiguously assigning proton signals, especially in cases where the one-dimensional spectrum exhibits overlapping multiplets. huji.ac.il The presence of a cross-peak between two proton signals confirms their proximity within the molecular framework, providing definitive evidence of the bonding structure. columbia.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, offering a unique fingerprint based on its functional groups. The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key vibrational bands for the pyridine ring are typically observed in the infrared spectrum. nih.gov For instance, pyridine and its derivatives often exhibit characteristic bands around 1450 cm⁻¹, which can be sensitive to coordination at Lewis acid sites. researchgate.netresearchgate.net The presence of the ether linkage (C-O-C) would also give rise to strong, characteristic stretching vibrations. Furthermore, the bromophenoxy group will contribute its own set of aromatic C-H and C-C stretching and bending frequencies, as well as a distinctive C-Br stretching vibration at lower wavenumbers. The analysis of these bands provides direct evidence for the presence of the key functional groups within the molecular structure. msesupplies.com

Below is a representative table of expected FT-IR vibrational frequencies for this compound:

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | Pyridine & Phenyl Rings | 3100 - 3000 |

| Aromatic C=C Stretch | Pyridine & Phenyl Rings | 1600 - 1450 |

| Asymmetric C-O-C Stretch | Aryl Ether | 1270 - 1230 |

| Symmetric C-O-C Stretch | Aryl Ether | 1075 - 1020 |

| C-Br Stretch | Bromo-Aryl | 600 - 500 |

Mass Spectrometry Techniques (e.g., ESI-TOF, MALDI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For a molecule like this compound, with a molecular weight of approximately 250.09 g/mol , soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly effective. finetechnology-ind.comcreative-proteomics.com

ESI is a soft ionization method that typically produces multiply charged ions from a solution, making it suitable for a wide range of molecules. creative-proteomics.com When coupled with a Time-of-Flight (TOF) mass analyzer (ESI-TOF), it provides high-resolution mass measurements, allowing for the determination of the accurate mass and, consequently, the elemental formula of the compound.

MALDI is another soft ionization technique, particularly well-suited for analyzing a variety of molecules, including those of higher molecular weight. creative-proteomics.com In MALDI-TOF mass spectrometry, the analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules. nih.gov This technique is known for its high sensitivity and is capable of providing clear molecular ion peaks with minimal fragmentation. mdpi.com Both ESI-TOF and MALDI-MS would be expected to show a prominent molecular ion peak corresponding to the mass of this compound, confirming its molecular weight.

| Technique | Ionization Method | Key Information Provided |

| ESI-TOF | Electrospray Ionization | High-resolution mass, elemental composition |

| MALDI-MS | Matrix-Assisted Laser Desorption/Ionization | Molecular weight, high sensitivity |

Scanning Tunneling Microscopy (STM) for Surface Molecular Architecture

Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique that can visualize individual molecules and their arrangement on a conductive substrate. nih.govresearchgate.net This method is invaluable for studying the self-assembly and surface architecture of organic molecules. rsc.orgrsc.org

For this compound, STM could be used to investigate how these molecules arrange themselves on a surface, such as highly oriented pyrolytic graphite (B72142) (HOPG) or a metal single crystal. researchgate.net The resulting images would reveal the two-dimensional packing of the molecules, providing insights into the intermolecular interactions that govern their self-assembly. asu.edu The planar nature of the pyridine and bromophenyl rings would likely facilitate the formation of well-ordered monolayers. nih.gov By analyzing the STM images, researchers can determine the unit cell of the molecular arrangement and understand how the molecules orient themselves with respect to the substrate and to each other. This provides a direct visualization of the supramolecular architecture at the nanoscale. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it a standard method for investigating systems like 2-(4-Bromophenoxy)pyridine. DFT calculations are used to determine optimized geometries, electronic properties, and potential reaction pathways. While comprehensive DFT studies specifically targeting this compound are not extensively detailed in the current body of literature, the principles of the methodology and findings from structurally related compounds allow for a thorough theoretical overview.

Electronic Structure and Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy and spatial distribution of these orbitals are fundamental to a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the electronic structure would be characterized by the interplay between the electron-withdrawing pyridine (B92270) ring, the ether oxygen linkage, and the brominated phenyl ring. It is anticipated that the HOMO would be distributed primarily over the electron-rich phenoxy moiety, while the LUMO would be localized on the electron-deficient pyridine ring. The bromine atom, with its lone pairs and its capacity for halogen bonding, would also significantly influence the electron density distribution.

DFT calculations would provide precise energies for these orbitals and allow for the generation of various electronic property descriptors. Although specific data for this compound is not available, studies on similar molecules like (RS)-(4-Bromophenyl)(pyridine-2yl)methanol have determined HOMO-LUMO gaps using DFT, finding a value of 5.302 eV, which indicates high stability. scispace.com A similar analysis for this compound would yield the parameters shown in the illustrative table below.

| Parameter | Description | Typical Calculated Value (Hypothetical) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | ~ 5.3 eV |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |

| Electron Affinity (A) | -ELUMO | ~ 1.2 eV |

| Global Hardness (η) | (I - A) / 2 | ~ 2.65 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.85 eV |

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. pjps.pk For flexible molecules like this compound, this process is part of a broader conformational analysis to identify the most stable conformer(s). mdpi.com The primary source of conformational flexibility in this molecule is the rotation around the C-O-C ether linkage, which defines the dihedral angle between the pyridine and bromophenyl rings.

A computational study would involve systematically rotating this dihedral angle and calculating the energy at each step to identify energy minima. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for such optimizations. scispace.commdpi.com The results would reveal the most stable spatial orientation of the two aromatic rings. In related diaryl ether structures, non-planar (twisted) conformations are often the most stable due to the balance between conjugative effects favoring planarity and steric hindrance favoring a twisted arrangement. For instance, a DFT study on a related N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide found a non-planar structure with a dihedral angle of 52.1° between its terminal phenyl rings. nih.gov A full geometry optimization of this compound would yield precise values for all bond lengths, bond angles, and dihedral angles.

| Structural Parameter | Atoms Involved | Description |

|---|---|---|

| Bond Length | C-O (Pyridine-Oxygen) | The distance between the pyridine carbon and the ether oxygen. |

| Bond Length | C-O (Phenyl-Oxygen) | The distance between the phenyl carbon and the ether oxygen. |

| Bond Length | C-Br | The distance between the phenyl carbon and the bromine atom. |

| Bond Angle | C-O-C | The angle of the ether linkage. |

| Dihedral Angle | C-C-O-C | The key torsion angle defining the molecular conformation. |

Mechanistic Insights into Reactions and Transformations

DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS) and intermediates on the potential energy surface. rsc.orgnih.gov By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict reaction rates and determine the most favorable reaction pathways. researchgate.net

For this compound, several types of reactions could be investigated computationally:

Nucleophilic Aromatic Substitution: The pyridine ring is generally susceptible to nucleophilic attack. DFT could model the mechanism and energetics of such reactions.

Reactions involving the Bromine Atom: The C-Br bond can participate in various transformations, including cross-coupling reactions (e.g., Suzuki, Heck). Computational studies could provide insights into the oxidative addition step, which is often crucial in these catalytic cycles.

Electrophilic Substitution: The bromophenyl ring, while deactivated by the bromine, could undergo electrophilic substitution. DFT could predict the regioselectivity (ortho, meta, para) of such reactions.

Currently, there are no specific computational studies published on the reaction mechanisms of this compound. However, DFT has been successfully applied to study the SN2 substitution mechanism of phenacyl bromides with pyridines, revealing detailed information about the transition state structures and activation energies. researchgate.net A similar approach would be effective in exploring the reactivity of this compound.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which serves as a vital link between theoretical models and experimental reality. By calculating vibrational frequencies, it is possible to simulate Infrared (IR) and Raman spectra. scispace.com Similarly, by calculating nuclear magnetic shielding constants, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

DFT calculations of vibrational frequencies for this compound would allow for the assignment of specific absorption bands in its experimental IR and Raman spectra to particular molecular motions (e.g., C-H stretching, C=N stretching, C-O-C bending). researchgate.net Likewise, calculating the ¹H and ¹³C NMR chemical shifts would aid in the interpretation of experimental NMR data and confirm the molecular structure. Often, calculated frequencies are scaled by a factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. scispace.com While experimental spectra are available, detailed computational predictions for this compound have not been reported in the literature.

Exploration of Potential Energy Surfaces

A Potential Energy Surface (PES) is a mathematical or graphical representation of the potential energy of a molecule as a function of its geometry. researchgate.net Exploring the PES is crucial for understanding conformational preferences, reaction pathways, and molecular dynamics. nih.gov

For this compound, the most significant feature of its PES would be related to the conformational changes arising from the rotation about the ether C-O-C bond. A relaxed PES scan, where the key dihedral angle is systematically varied while all other geometric parameters are allowed to relax to their minimum energy value, would map out the energetic landscape of this rotation. The scan would reveal the energy barriers separating different stable conformers (local minima on the PES) and identify the transition states that connect them. This information is fundamental for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Advanced Computational Modeling for Supramolecular Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. muni.cz Computational modeling is essential for understanding and quantifying these weak interactions, which include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. nih.govmdpi.com

This compound possesses several features that make it an interesting candidate for supramolecular assembly:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases (electron donors).

π-π Stacking: The two aromatic rings can engage in stacking interactions with other aromatic systems.

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

Advanced computational methods, such as high-level DFT with dispersion corrections (e.g., DFT-D3) or Symmetry-Adapted Perturbation Theory (SAPT), can be used to accurately calculate the energies of these interactions. Hirshfeld surface analysis, derived from crystallographic data or optimized geometries, can visualize and quantify intermolecular contacts in a crystal lattice. nih.gov A study on 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces used DFT to investigate the balance between halogen bonding, hydrogen bonding, and coordination with metal adatoms, demonstrating the complexity of its self-assembly behavior. iphy.ac.cn Similar advanced modeling for this compound would provide critical insights into its solid-state packing and its ability to form complex supramolecular architectures.

Advanced Materials and Catalytic Applications of 2 4 Bromophenoxy Pyridine Derivatives

Applications in Catalysis

The unique electronic and structural characteristics of the 2-(4-Bromophenoxy)pyridine scaffold make it a valuable platform for designing catalytic systems. The presence of a pyridine (B92270) nitrogen atom provides a coordination site for metal centers, while the brominated phenyl ring offers a reactive handle for further functionalization, enabling its use in both homogeneous and heterogeneous catalysis, as well as in the design of specialized organocatalysts.

Role as Ligands in Homogeneous Catalysis (e.g., Palladium-Catalyzed Coupling Reactions)

In homogeneous catalysis, ligands are crucial for modulating the reactivity, stability, and selectivity of metal catalysts. Pyridine-containing molecules are a cornerstone of ligand design due to the Lewis basicity of the nitrogen atom, which allows for effective coordination to transition metals like palladium. rsc.orgnih.gov While this compound itself is not extensively documented as a primary ligand, its structural components are central to the field of palladium-catalyzed cross-coupling reactions.

The pyridine moiety can serve as a directing group or a coordinating part of a larger, more complex ligand structure. The electronic properties of the ligand, influenced by the electron-withdrawing nature of the phenoxy and bromo substituents, can impact the catalytic cycle's efficiency. rsc.org Furthermore, the carbon-bromine bond on the phenoxy ring serves as a prime reaction site for palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. acs.orgnih.govacs.org This dual functionality allows molecules based on this scaffold to be either incorporated into larger ligand architectures or to act as substrates in the synthesis of complex organic molecules. For instance, related halogenated pyridines and 1,2-oxazines serve as precursors in palladium-catalyzed cross-coupling reactions to build more complex molecular frameworks. nih.gov The development of specialized ligands, such as those based on a 1,2,4-triazinylpyridine framework, highlights the modularity and importance of the pyridine unit in creating effective catalytic systems for C-N bond formation. acs.org

Contributions to Heterogeneous Catalysis and Surface Reactivity Studies

In heterogeneous catalysis, reactions occur at the interface between different phases, typically on the surface of a solid catalyst. The functional groups within this compound provide multiple potential interaction points with catalytic surfaces. The pyridine nitrogen can act as an anchor, binding to acidic sites or metal atoms on a surface. The aromatic rings can interact with the surface through π-stacking or other non-covalent interactions, influencing the molecule's orientation and reactivity.

Studies on related aryl alkyl ether derivatives have shown their utility in investigating on-surface chemical reactions. mdpi.com The C-Br bond in this compound is a particularly interesting feature for surface chemistry, as it can be activated under thermal or photochemical conditions to form radicals or organometallic intermediates on a reactive surface. This enables its potential use in on-surface polymerization or the formation of well-defined molecular nanostructures. The ability to engineer molecules with specific anchoring groups like pyridyl moieties is crucial for controlling their arrangement and subsequent reactivity on surfaces. mdpi.com

Design of Chiral Organocatalysts

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, offering an alternative to metal-based catalysts. mdpi.com Chiral pyridine derivatives, particularly pyridine-N-oxides, have emerged as powerful nucleophilic organocatalysts for a variety of transformations. acs.orgresearchgate.net The this compound framework provides a robust scaffold for the design of new chiral organocatalysts.

Chirality can be introduced by attaching a chiral auxiliary to either the pyridine or the phenyl ring. The pyridine nitrogen, or its corresponding N-oxide, can then function as the catalytically active site (e.g., as a Lewis base). The bulky 2-(4-bromophenoxy) group can play a significant role in creating a defined chiral pocket around the catalytic center, thereby influencing the stereochemical outcome of the reaction. This steric hindrance is critical for achieving high enantioselectivity. While catalysts derived specifically from this compound are not widely reported, the principles established with other chiral pyridines suggest their potential in reactions like asymmetric acyl transfer, Friedel-Crafts alkylations, and various cycloadditions. acs.orgnih.gov

Development of Optoelectronic Materials

The rigid structure and tunable electronic properties of this compound derivatives make them excellent candidates for building blocks in optoelectronic materials. They are particularly relevant in the design of organic light-emitting diodes (OLEDs) and luminescent metal complexes.

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

The performance of OLEDs relies on the properties of the organic materials used in their various layers, such as hole-transporting layers (HTLs), electron-transporting layers (ETLs), and emissive layers (EMLs). The this compound scaffold is a versatile building block for creating materials tailored for these applications. abcr.com The pyridine core is inherently electron-deficient, making it suitable for electron-transporting materials, while the bromophenyl group provides a convenient point for chemical modification via cross-coupling reactions. uky.edu